Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate
Overview
Description
“Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate” is a chemical compound with the molecular formula C12H16ClNO4 . It is also known as "Benzoic acid, 2-amino-4-(3-chloropropoxy)-5-methoxy-, methyl ester" .
Synthesis Analysis
The synthesis of “Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate” involves several steps. One method involves heating a solution of “Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate” and formamidine acetate in ethanol at reflux for several hours . This compound is also used as an intermediate in the synthesis of gefitinib .Scientific Research Applications
Antitumor Potential
“Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate” has been used in the synthesis of novel 2-substituted 4-anilinoquinazolines . These compounds have shown promising antitumor potential when evaluated against MCF-7 human breast cancer cell line and A-549 human lung adenocarcinoma cell lines . The synthesized compounds 7d and 7f were found effective in breast cancer cell line with IC 50 values 40.64 μM and 44.98 μM at 72 h, respectively .
Synthesis of Quinazoline Derivatives
This compound has been used as a starting material in the synthesis of quinazoline derivatives . Quinazolines are considered as a significant compound for the union of various physiological noteworthiness and pharmacologically used molecules .
Development of Anticancer Agents
The experimental evidences from the antitumor potential of the synthesized compounds provide significant information for the design and development of further potent anticancer agents .
Synthesis of Protein Kinase Inhibitors
“Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate” has been used in the improved synthesis of protein kinase inhibitors such as tandutinib, erlotinib, and gefitinib . These inhibitors have become important targets for selective cancer therapies .
Treatment of Non-Small-Cell Lung Cancer (NSCLC)
Erlotinib, one of the protein kinase inhibitors synthesized using “Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate”, has been used for the treatment of non-small-cell lung cancer (NSCLC) .
Treatment of Myeloid Leukemia or Advanced Myelodysplasia (MDS)
Tandutinib, another protein kinase inhibitor synthesized using this compound, is in phase II clinical trials for myeloid leukemia (ML) or advanced myelodysplasia (MDS) .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4/c1-16-10-6-8(12(15)17-2)9(14)7-11(10)18-5-3-4-13/h6-7H,3-5,14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAMTEYWDWYKQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)N)OCCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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